5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one
Description
5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazolone derivative characterized by a bicyclic structure comprising a benzene ring fused to an oxazolone ring. Key structural features include:
- Amino group (-NH₂) at position 5 of the benzene ring.
- Butyl group (-C₄H₉) at position 3 of the oxazolone ring.
- Molecular formula: C₁₁H₁₄N₂O₂ (calculated based on substituents and core structure).
Benzoxazolones are known for diverse pharmacological activities, including muscle relaxation, anti-inflammatory effects, and enzyme inhibition. The amino and butyl substituents in this compound likely enhance its pharmacokinetic properties, such as solubility and bioavailability, compared to simpler derivatives .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-amino-3-butyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-3-6-13-9-7-8(12)4-5-10(9)15-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |
InChI Key |
KZNYDZMGJNFWFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2)N)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with butyl isocyanate, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the benzoxazole ring.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one has shown significant biological activities:
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit antimicrobial properties. For instance, studies have demonstrated activity against various bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pichia pastoris (Yeast) | 100 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
Anticancer Activity
The compound has been investigated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
| HepG2 (Liver Cancer) | 25 | Cell cycle arrest in G0/G1 phase |
| PC3 (Prostate Cancer) | 18 | Modulation of apoptotic pathways |
The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various mechanisms.
Industrial Applications
In addition to its biological applications, this compound is utilized in various industrial settings:
- Material Development: Used in the development of new materials such as polymers and dyes.
- Pharmaceutical Research: Investigated for potential therapeutic applications due to its diverse biological activities.
Case Studies and Research Findings
Several studies have explored the biological activity of benzoxazole derivatives:
Study on Anticancer Properties:
Research indicates that modifications in the structure of benzoxazole derivatives can significantly enhance their anticancer properties. For example, the introduction of different alkyl groups has been shown to affect the compound's potency against specific cancer cell lines.
Antimicrobial Screening:
In a comprehensive screening of various benzoxazole derivatives, some compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This screening underscores the potential for developing new antimicrobial agents based on benzoxazole structures.
Mechanism of Action
The mechanism of action of 5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the Benzoxazolone Family
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Halogenated derivatives (e.g., 5-Br, 7-Cl in ) exhibit higher molecular weights and lipophilicity, which may prolong metabolic stability but reduce aqueous solubility.
Electronic Effects: The amino group (-NH₂) is electron-donating, which may increase reactivity in hydrogen-bonding interactions (e.g., receptor binding) compared to electron-withdrawing groups like -NO₂ in .
Pharmacological Profiles :
- Chlorzoxazone () is a clinically used muscle relaxant, suggesting that benzoxazolones with halogen substituents at position 5 may target ion channels.
- Thiazole derivatives (e.g., in ) with similar dihydro-heterocyclic cores but sulfur instead of oxygen show antihypertensive effects, highlighting the role of heteroatoms in biological activity.
Functional Analogues in Drug Discovery
- Thiobenzoyl Derivatives: 6-Thiobenzoyl-2,3-dihydro-1,3-benzoxazol-2-one () incorporates a sulfur atom, which may enhance metabolic stability but reduce polarity compared to the amino-butyl compound.
- Benzodiazepine Hybrids: Compounds like 5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one () merge benzoxazolone with benzodiazepine motifs, demonstrating expanded binding versatility in CNS targets.
Biological Activity
5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
IUPAC Name: 5-amino-3-butyl-1,3-benzoxazol-2-one
Canonical SMILES: CCCC(N1C2=C(C=CC(=C2)N)OC1=O)
The compound features a unique substitution pattern with both amino and butyl groups, contributing to its distinct chemical reactivity and biological activity .
The biological activity of 5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator by binding to active sites or receptor binding sites. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
Research has demonstrated that benzoxazole derivatives exhibit antimicrobial properties. In a study involving various derivatives, it was noted that some compounds showed significant activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected compounds were reported, indicating their potential as antimicrobial agents .
Anticancer Activity
5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one has been investigated for its cytotoxic effects on various cancer cell lines. Studies have shown that it can induce cell death in breast cancer (MCF-7), lung cancer (A549), liver cancer (HepG2), and prostate cancer (PC3) cells. The compound's efficacy appears to correlate with its structural characteristics and the presence of specific functional groups .
Case Studies and Research Findings
Several studies have explored the biological activity of benzoxazole derivatives:
- Study on Anticancer Properties :
- Antimicrobial Screening :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Amino-2,3-dihydro-1,3-benzoxazol-2-one | Similar core structure | Moderate anticancer activity |
| 5-Amino-3-butyl-1,3-benzoxazole | Lacks dihydro component | Limited biological activity |
| 5-Amino-3-butyl-2,3-dihydro-1,4-benzoxazol-2-one | Structural variation | Varies based on substitution |
The unique structure of 5-Amino-3-butyl-2,3-dihydro-1,3-benzoxazol-2-one contributes to its enhanced biological activities compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
